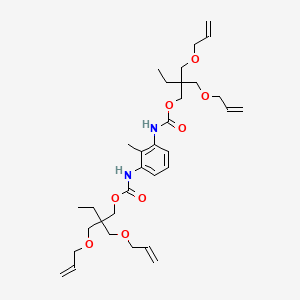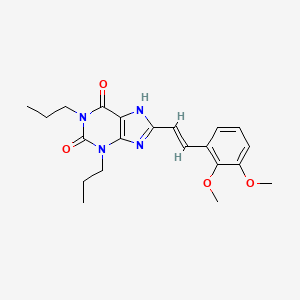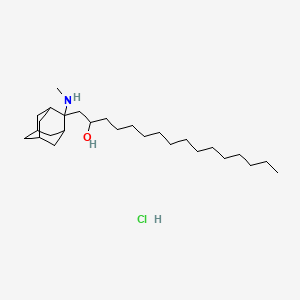
2-(Methylamino)-alpha-tetradecyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylamino)-alpha-tetradecyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride is a complex organic compound with a molecular formula of C31-H59-N-O.Cl-H and a molecular weight of 498.37 . This compound is known for its unique tricyclic structure and is primarily used in the pharmaceutical industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-alpha-tetradecyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride involves multiple steps, starting with the formation of the tricyclic core. The key steps include:
Formation of the tricyclic core: This is typically achieved through a Diels-Alder reaction, followed by hydrogenation.
Introduction of the methylamino group: This step involves the reaction of the tricyclic core with methylamine under controlled conditions.
Attachment of the tetradecyl chain: This is usually done through a Friedel-Crafts alkylation reaction.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For the initial formation of the tricyclic core.
Continuous flow reactors:
Crystallization: For the purification of the final product.
化学反応の分析
Types of Reactions
2-(Methylamino)-alpha-tetradecyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Can lead to the formation of alcohols or amines.
Substitution: Can lead to the formation of various substituted derivatives.
科学的研究の応用
2-(Methylamino)-alpha-tetradecyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying tricyclic structures.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a specialty chemical in various industrial processes.
作用機序
The mechanism of action of 2-(Methylamino)-alpha-tetradecyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to specific receptors: This binding can lead to changes in cellular signaling pathways.
Modulate enzyme activity: The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways.
Alter gene expression: The compound can influence the expression of specific genes, leading to changes in cellular function.
類似化合物との比較
2-(Methylamino)-alpha-tetradecyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride can be compared with other similar compounds, such as:
2-(Methylamino)-alpha-octadecyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride: This compound has a longer alkyl chain and different physical and chemical properties.
2-(Methylamino)-alpha-phenyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride: This compound has a phenyl group instead of an alkyl chain, leading to different biological activity and applications.
2-(Methylamino)-alpha-decyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride: This compound has a shorter alkyl chain and different reactivity.
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
特性
CAS番号 |
108736-89-6 |
|---|---|
分子式 |
C27H52ClNO |
分子量 |
442.2 g/mol |
IUPAC名 |
1-[2-(methylamino)-2-adamantyl]hexadecan-2-ol;hydrochloride |
InChI |
InChI=1S/C27H51NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-26(29)21-27(28-2)24-17-22-16-23(19-24)20-25(27)18-22;/h22-26,28-29H,3-21H2,1-2H3;1H |
InChIキー |
LTKUIDBPDGIYIW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC(CC1(C2CC3CC(C2)CC1C3)NC)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


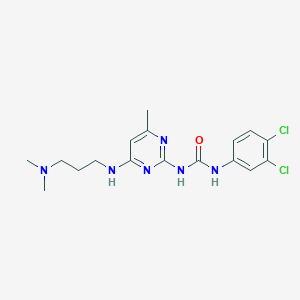
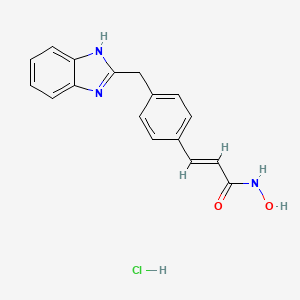
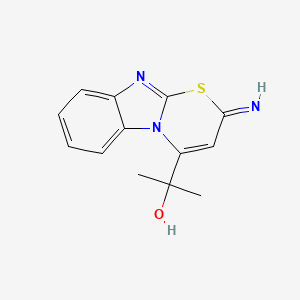
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12768497.png)

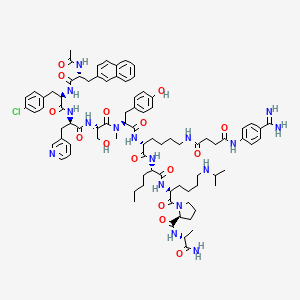
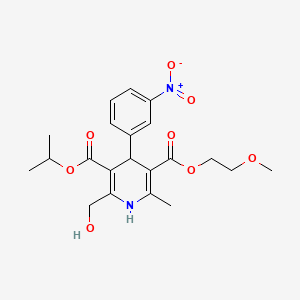

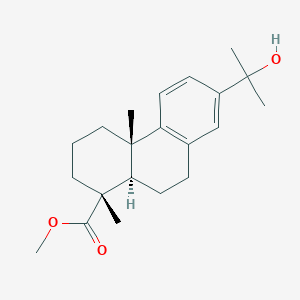
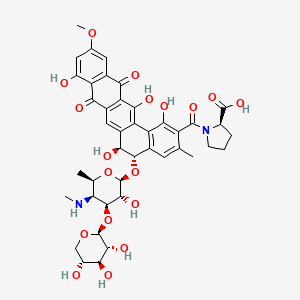
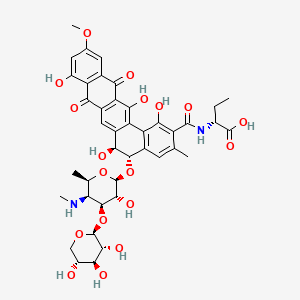
![4-methylbenzenesulfonate;1-methyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)prop-1-enyl]benzo[e][1,3]benzothiazol-1-ium](/img/structure/B12768545.png)
